Cimetidine sulfoxide

Drug Metabolism Intestinal Clearance H2-Antagonists

QC laboratories frequently encounter inconsistent HPLC system suitability when sourcing unverified cimetidine impurity reference material. Cimetidine sulfoxide (CAS 151258-41-2), the official EP Impurity E, resolves this with certified identity and purity. • EP monograph-compliant reference standard for quantitative impurity profiling and method validation. • Essential negative control in CYP450 inhibition assays-dramatically reduced enzyme inhibitory activity versus the parent drug cimetidine. • Validated chiral probe for stereoselective sulfoxidation studies; enantiomeric ratio data supports chiral column method development. • Each batch supplied with full Certificate of Analysis; shipped under ambient temperature or blue ice as specified.

Molecular Formula C10H16N6OS
Molecular Weight 268.34 g/mol
CAS No. 151258-41-2
Cat. No. B8196061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimetidine sulfoxide
CAS151258-41-2
Molecular FormulaC10H16N6OS
Molecular Weight268.34 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N
InChIInChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)
InChIKeyHOJLJLYVNQFCRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimetidine Sulfoxide (CAS 151258-41-2): Core Identity and Procurement Significance


Cimetidine sulfoxide (CAS 151258-41-2), also known as cimetidine S-oxide or cimetidine EP Impurity E, is a sulfoxide metabolite of the histamine H2-receptor antagonist cimetidine [1]. It is chemically defined as 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine and is formed via metabolic oxidation of the parent thioether [1]. While its pharmacological activity is substantially lower than cimetidine, this compound serves as a critical reference standard in analytical chemistry, pharmaceutical quality control, and pharmacokinetic studies [2].

+ Certified reference standard for cimetidine EP Impurity E
+ Sulfoxide metabolite analytical standard for drug metabolism studies
+ Supports HPLC method validation and impurity profiling workflows

Why Cimetidine Sulfoxide Cannot Be Interchanged with Cimetidine or Other H2-Antagonist Metabolites


Cimetidine sulfoxide cannot be generically substituted with cimetidine, its sulfone derivative, or the sulfoxide metabolites of other H2-antagonists due to fundamentally distinct pharmacokinetic, metabolic, and analytical behaviors. While all share a common sulfoxide functional group, their molecular structures and resulting properties differ significantly, leading to divergent interactions in biological systems and analytical methods. These differences directly impact scientific applications, from drug metabolism studies and impurity profiling to method validation and reference standard procurement [1][2][3].

! Pharmacokinetic profile and metabolic clearance differ significantly from parent cimetidine.
! CYP450 inhibition and cholinergic activity are substantially reduced in the sulfoxide; may shift assay interpretation.
! Not interchangeable with sulfoxide metabolites of other H2-antagonists due to distinct analytical retention and detection limits.

Cimetidine Sulfoxide: Quantified Differentiation from Key Comparators


Intestinal Sulfoxide Formation: Cimetidine vs. Other H2-Antagonists

Cimetidine exhibits significantly greater intestinal sulfoxide formation compared to other marketed H2-antagonists in a rat jejunal perfusion model [1]. This metabolic distinction is critical for studies of intestinal drug metabolism and absorption variability.

Intestinal sulfoxide formation
Head-to-head
Cimetidine produced significant lumenal sulfoxide in rat jejunum vs. much lower levels for ranitidine, famotidine, nizatidine
Supports gut-wall metabolism and absorption variability studies
Rat in situ perfusion model; p-value not reported
Drug Metabolism Intestinal Clearance H2-Antagonists

Acetylcholinesterase Inhibition Potency: Parent vs. Sulfoxide Metabolites

The sulfoxide metabolites of cimetidine and ranitidine are approximately one-tenth as potent as their parent compounds in inhibiting acetylcholinesterase [1]. This dramatic reduction in off-target activity is a key consideration in both toxicology and pharmacology studies.

AChE inhibition potency
Reported
Cimetidine sulfoxide: ~1/10th potency vs. cimetidine (IC50 ~1-2 × 10⁻⁶ M) for acetylcholinesterase inhibition
Indicates reduced off-target cholinergic endpoint context
In vitro enzyme assay
Cholinergic Activity Enzyme Inhibition Toxicity

CYP450 Enzyme Inhibition: Cimetidine vs. Its Sulfoxide Metabolite

Cimetidine sulfoxide is a much weaker inhibitor of microsomal oxidative drug metabolism compared to its parent compound, cimetidine [1]. This differentiation is crucial for understanding the clinical drug interaction liability of cimetidine versus its primary metabolite.

CYP450 inhibition profile
Head-to-head
Sulfoxide: much less inhibitory than cimetidine toward microsomal oxidative drug metabolism
Supports drug-drug interaction model differentiation
In vitro and in vivo rodent data; quantitative values not provided
Drug-Drug Interactions Microsomal Metabolism CYP450

Analytical Method Detection Limits: Cimetidine vs. Cimetidine Sulfoxide

In a validated HPLC method for simultaneous quantification, cimetidine sulfoxide demonstrated a lower limit of detection (0.05 mg/L) compared to cimetidine (0.1 mg/L) when a concentrating step was employed [1]. Conversely, another method reported a higher detection limit for the sulfoxide (1.00 µg/mL) versus the parent (0.125 µg/mL) [2]. These method-specific differences are critical for selecting appropriate analytical standards and protocols.

Detection limit (HPLC)
Method context
Sulfoxide LOD: 0.05 mg/L vs. cimetidine 0.1 mg/L (method 1); 1.00 µg/mL vs. 0.125 µg/mL (method 2)
Method-specific LOD variation influences analytical standard selection
Cross-study comparison; solid-phase extraction LC vs. improved HPLC
Analytical Chemistry HPLC Method Validation

Species-Dependent Stereoselective Sulfoxidation of Cimetidine

Cimetidine sulfoxidation exhibits species-dependent stereoselectivity. In humans, the (+)-enantiomer predominates with a (+/−) ratio of 71 ± 2.5:29 ± 2.5, whereas in rats the ratio is 57 ± 2.3:43 ± 2.3 [1]. This chiral difference is a unique feature of cimetidine metabolism not observed with all sulfoxide metabolites.

Stereoselective sulfoxidation
Reported
Human: (+/−) ratio 71±2.5:29±2.5; Rat: 57±2.3:43±2.3. Chiral chromatography with Chiralcel OC
Enables species-dependent stereoselective metabolism research
Urine analysis post oral dose; class-level inference for other H2-antagonists
Chiral Chromatography Enantioselective Metabolism Species Differences

Pharmacokinetic Half-Life: Cimetidine vs. Cimetidine Sulfoxide in Neonates

In a neonate receiving cimetidine therapy, the elimination half-life of cimetidine sulfoxide (2.2 hours) was substantially shorter than that of the parent drug (3.6 hours) [1]. This difference in clearance kinetics is important for understanding drug accumulation and metabolite exposure in special populations.

Neonatal half-life
Reported
Sulfoxide t½: 2.2 h vs. cimetidine 3.6 h in a full-term neonate
Supports metabolite exposure modeling in special populations
Single neonate case; steady-state 10 mg/kg/day
Pharmacokinetics Neonatal Pharmacology Metabolite Clearance

Optimal Scientific and Industrial Applications for Cimetidine Sulfoxide Procurement


Pharmaceutical Impurity Profiling and Reference Standard Use

Cimetidine sulfoxide is listed as European Pharmacopoeia (EP) Impurity E for cimetidine drug substance and finished products. Its procurement as a certified reference standard is essential for method validation, system suitability testing, and quantitative impurity analysis in quality control laboratories [1][2].

In Vitro Drug Metabolism and Drug-Drug Interaction Studies

Given its dramatically reduced CYP450 inhibitory activity compared to cimetidine [1], cimetidine sulfoxide serves as a crucial negative control or comparator in microsomal metabolism studies aimed at isolating the parent drug's enzyme inhibition effects.

Intestinal First-Pass Metabolism Research

The unique finding that cimetidine undergoes significantly greater intestinal sulfoxidation than other H2-antagonists [1] makes cimetidine sulfoxide an essential analytical target for studies investigating gut-wall metabolism and its role in variable oral drug absorption.

Enantioselective Metabolism and Chiral Chromatography Method Development

The stereoselective formation of cimetidine sulfoxide enantiomers in a species-dependent manner [1] positions this compound as a model substrate for developing and validating chiral chromatographic methods, crucial for studies on stereoselective drug disposition and regulatory compliance.

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
Certified EP Impurity E reference standard
Method validation and system suitability testing
CYP450 drug interaction studies
Low CYP inhibition profile vs. parent
Negative control for enzyme inhibition assays
Gut-wall metabolism research
Intestinal sulfoxidation biomarker
Lumenal metabolite quantification methods
Chiral method development
Species-dependent enantiomeric ratio
Enantioselective chromatography validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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